molecular formula C4H7ClN2O2 B8692189 2,4-Dimethylallophanoyl chloride CAS No. 13188-08-4

2,4-Dimethylallophanoyl chloride

Cat. No.: B8692189
CAS No.: 13188-08-4
M. Wt: 150.56 g/mol
InChI Key: JIQBLONORFFMKH-UHFFFAOYSA-N
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Description

2,4-Dimethylallophanoyl chloride is an organochlorine compound featuring an allophanoyl chloride backbone (R₂NC(O)NCOCl) with 2,4-dimethylphenyl substituents. This structure confers unique electronic and steric properties due to the electron-donating methyl groups on the aromatic ring, which modulate reactivity compared to halogenated analogs. While direct experimental data on this compound is sparse in the provided evidence, its chemical behavior can be inferred from structurally related compounds such as benzoyl chlorides, sulfonyl chlorides, and phosphonium salts . Potential applications include serving as an intermediate in pharmaceutical or agrochemical synthesis, where its reactivity could enable the formation of ureas or carbamates.

Properties

CAS No.

13188-08-4

Molecular Formula

C4H7ClN2O2

Molecular Weight

150.56 g/mol

IUPAC Name

N-methyl-N-(methylcarbamoyl)carbamoyl chloride

InChI

InChI=1S/C4H7ClN2O2/c1-6-4(9)7(2)3(5)8/h1-2H3,(H,6,9)

InChI Key

JIQBLONORFFMKH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)
  • Structure : Aromatic ring with 2,4-dichloro substituents and a carbonyl chloride group.
  • Molecular Weight : 209.457 g/mol .
  • Reactivity : The electron-withdrawing chlorine atoms activate the carbonyl group toward nucleophilic attack, making it highly reactive in acylation reactions.
  • Applications : Used in polymer and dye synthesis due to its electrophilic character .
(2,4-Dichlorophenyl)methanesulfonyl Chloride
  • Structure : 2,4-Dichlorophenyl group attached to a sulfonyl chloride moiety.
  • Reactivity : The sulfonyl chloride group is a strong electrophile, commonly used in sulfonamide formation. The chlorine substituents enhance stability and direct reactivity in substitution reactions .
  • Applications : Key intermediate in synthesizing sulfonamide-based agrochemicals or pharmaceuticals .
2,4-Dimethylallophanoyl Chloride (Inferred Properties)
  • Structure: Allophanoyl chloride with 2,4-dimethylphenyl groups.
  • Molecular Weight : ~210 g/mol (estimated based on analogs).
  • Applications : Likely utilized in controlled reactions requiring moderate reactivity, such as synthesizing urea derivatives for drug discovery .

Functional Group Comparison

Compound Functional Group Key Reactivity Example Application
Benzoyl Chloride Carbonyl Chloride High acylation reactivity Dyes, polymers
Sulfonyl Chloride Sulfonyl Chloride Sulfonation, sulfonamide formation Antibacterial agents
Allophanoyl Chloride Urea-linked Chloride Urea/carbamate synthesis Agrochemical intermediates

Data Tables

Table 1: Structural and Physical Properties

Compound Substituents Molecular Weight (g/mol) Reactivity (Relative) Stability
This compound 2,4-dimethylphenyl ~210 Moderate High (steric hindrance)
2,4-Dichlorobenzoyl chloride 2,4-dichlorophenyl 209.457 High Moderate
(2,4-Dichlorophenyl)methanesulfonyl chloride 2,4-dichloro, sulfonyl N/A Very High High

Notes

Data Limitations: Direct experimental data on this compound is absent in the provided evidence; comparisons rely on structural analogs and inferred properties.

Functional Group Dominance : Reactivity is heavily influenced by the functional group (e.g., carbonyl vs. sulfonyl chloride), overshadowing substituent effects in some cases .

Research Gaps: Further studies are needed to validate the stability, synthetic utility, and biological activity of this compound.

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